1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine
Description
Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of heterocyclic chemistry. nih.govthieme-connect.com This structural motif is prevalent in a vast number of compounds that exhibit significant biological activities, making it a "privileged structure" in medicinal chemistry. nih.govresearchgate.neteurekaselect.com The unique arrangement of its nitrogen atoms—one acting as a proton donor (pyrrole-like) and the other as a proton acceptor (pyridine-like)—imparts amphoteric properties, allowing for versatile chemical modifications. eurekaselect.com
Pyrazoles are aromatic due to the delocalization of six π-electrons over the five-membered ring. thieme-connect.com This aromaticity confers stability to the core structure. The pyrazole scaffold's ability to engage in various intermolecular interactions, such as hydrogen bonding and pi-pi stacking, makes it an excellent framework for designing molecules that can bind effectively to biological targets like enzymes and receptors. nih.gov Consequently, the pyrazole nucleus is a fundamental component in numerous pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.net Its derivatives have demonstrated a wide array of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antidiabetic activities. nih.govnih.govekb.egacs.org
Overview of Substituted 1H-Pyrazol-5-amine Frameworks in Academic Literature
Among the various classes of pyrazole derivatives, substituted 1H-pyrazol-5-amines are particularly noteworthy for their synthetic versatility and pharmacological relevance. nih.govnih.gov These compounds serve as crucial intermediates in the synthesis of more complex molecular architectures, especially fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. nih.gov The presence of the amino group at the C5 position provides a reactive site for further functionalization, allowing chemists to introduce a wide range of substituents to modulate the molecule's biological and physical properties. nih.gov
The synthesis of 1H-pyrazol-5-amines is well-documented, with the most common method involving the condensation reaction between a hydrazine (B178648) derivative and a β-ketonitrile or its equivalent. nih.gov For instance, microwave-assisted synthesis has been developed to produce 1-aryl-1H-pyrazole-5-amines rapidly and with high purity. nih.govrti.org The reactivity of the 5-aminopyrazole scaffold is rich; the C4 position is susceptible to electrophilic substitution reactions such as halogenation, allowing for the introduction of bromine, iodine, or chlorine atoms. thieme-connect.combeilstein-archives.org This C4-functionalization is of significant interest as it can lead to compounds with enhanced biological activities. nih.gov
Research Focus on 1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine and Related Analogs
The specific compound, this compound, belongs to the class of 1,3-diaryl-1H-pyrazol-5-amines. While extensive literature on this exact molecule is not widespread, research on its close analogs provides significant insight into its chemical properties and potential applications. The structure features a phenyl group at the C3 position and a 2-chlorophenyl group attached to the N1 nitrogen, along with a primary amine at the C5 position.
The synthesis of such a compound would typically involve the reaction of 2-chlorophenylhydrazine with benzoylacetonitrile (B15868) (3-oxo-3-phenylpropanenitrile). This established synthetic route for N-aryl-5-aminopyrazoles is known for its efficiency in creating the core pyrazole structure. researchgate.net
Analogs of this compound, where the substituents on the phenyl rings are varied, have been a focus of significant research. For example, related 1,3-diarylpyrazole derivatives have been synthesized and evaluated for a range of biological activities, including anticancer and antiparasitic properties. nih.govnih.gov The presence of the chlorophenyl group can influence lipophilicity and electronic distribution, which are critical factors in a molecule's pharmacokinetic profile and biological target interactions. nih.gov Research on related structures like 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine and 1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine indicates that these molecules serve as key intermediates or building blocks in the development of new therapeutic agents. chemimpex.com
Below are the chemical properties of this compound and a closely related analog.
| Property | This compound | 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine chemimpex.com |
|---|---|---|
| CAS Number | Data not available | 1006463-99-5 |
| Molecular Formula | C₁₅H₁₂ClN₃ | C₁₅H₁₂ClN₃ |
| Molecular Weight | 269.73 g/mol | 269.73 g/mol |
| Appearance | Predicted: Solid | White powder |
Scope and Objectives of Current Research Trends
Current research involving pyrazole derivatives, including 1H-pyrazol-5-amines, is focused on several key objectives. A primary goal is the development of novel, more efficient, and environmentally friendly synthetic methodologies. beilstein-archives.org This includes the use of new catalysts, microwave-assisted reactions, and one-pot procedures to increase yields, reduce reaction times, and minimize waste. rti.org
Another major trend is the rational design and synthesis of new pyrazole-based compounds with enhanced biological activity and selectivity for specific therapeutic targets. Researchers are creating hybrid molecules that combine the pyrazole scaffold with other pharmacologically active moieties to develop agents with dual or multiple modes of action. nih.govmdpi.comsemanticscholar.org For instance, pyrazole-chalcone and pyrazole-sulfonamide hybrids are being actively investigated as potential anticancer agents. nih.govsemanticscholar.org
Furthermore, the exploration of the structure-activity relationships (SAR) of N-aryl-5-aminopyrazole derivatives continues to be a significant area of focus. nih.govresearchgate.net By systematically modifying the substituents on the pyrazole and aryl rings, researchers aim to understand how these changes affect the compound's interaction with biological targets, leading to the optimization of lead compounds for drug development. The functionalization of the C4 position of the pyrazole ring is also a key strategy being explored to enhance the therapeutic potential of these compounds. nih.govbeilstein-archives.org
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-12-8-4-5-9-14(12)19-15(17)10-13(18-19)11-6-2-1-3-7-11/h1-10H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUSVJASECBRMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1h Pyrazol 5 Amines
Novel Synthetic Routes to 1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine
The construction of the 1,3,5-trisubstituted pyrazole (B372694) core of this compound is most effectively achieved through the cyclocondensation reaction of a suitably substituted hydrazine (B178648) with a 1,3-dielectrophilic species. This approach allows for the direct and regioselective installation of the desired substituents at the N1, C3, and C5 positions of the pyrazole ring.
Precursor Chemistry and Starting Material Design
The logical and most common synthetic strategy for this compound involves the reaction between 2-chlorophenylhydrazine and benzoylacetonitrile (B15868) (also known as 3-oxo-3-phenylpropanenitrile).
2-Chlorophenylhydrazine: This precursor provides the N1-substituted aryl group (2-chlorophenyl) and one of the nitrogen atoms of the pyrazole ring. The presence of the chlorine atom at the ortho position of the phenyl ring introduces specific steric and electronic features to the final molecule. It is typically prepared by the reduction of the corresponding diazonium salt of 2-chloroaniline.
Benzoylacetonitrile (3-Oxo-3-phenylpropanenitrile): This β-ketonitrile serves as the three-carbon backbone for the pyrazole ring. nih.gov It is a 1,3-dielectrophile, with electrophilic centers at the carbonyl carbon and the nitrile carbon. The phenyl group attached to the carbonyl function becomes the C3-substituent, while the nitrile group is the precursor to the C5-amino group of the final product. nih.gov Benzoylacetonitrile can be synthesized via the Claisen condensation of ethyl benzoate (B1203000) with acetonitrile.
| Precursor Molecule | Role in Synthesis | Resulting Moiety in Final Compound |
| 2-Chlorophenylhydrazine | Provides N1-aryl group and N1, N2 atoms | 1-(2-chlorophenyl) |
| Benzoylacetonitrile | Provides C3, C4, C5 atoms and substituents | 3-phenyl-5-amine |
Optimized Reaction Conditions and Yield Enhancements
While a specific protocol for the synthesis of this compound is not extensively detailed in the literature, the general conditions for the condensation of β-ketonitriles with hydrazines are well-established. nih.gov The reaction is typically carried out in a protic solvent, such as ethanol (B145695) or acetic acid, often under reflux conditions. The use of an acid or base catalyst can influence the reaction rate and yield.
For similar syntheses of 5-aminopyrazoles, the following conditions have been found to be effective:
| Parameter | Condition | Rationale |
| Solvent | Ethanol, Acetic Acid | Protic solvents facilitate proton transfer steps in the mechanism. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Catalyst | Acidic (e.g., HCl, H₂SO₄) or Basic (e.g., piperidine, sodium ethoxide) | Catalyzes the initial condensation and subsequent cyclization. |
| Reaction Time | Several hours | To ensure complete conversion of the starting materials. |
Yields for this type of reaction can be moderate to high, often depending on the purity of the starting materials and the efficiency of the work-up and purification procedures. Purification is typically achieved by recrystallization or column chromatography.
Mechanistic Investigations of Cyclization and Formation Pathways
The formation of this compound from 2-chlorophenylhydrazine and benzoylacetonitrile proceeds through a well-understood pathway. nih.gov The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This step forms a hydrazone intermediate.
The subsequent and generally rate-determining step is the intramolecular cyclization. The second nitrogen atom of the hydrazone intermediate acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This attack leads to the formation of a five-membered ring, which, after tautomerization, yields the stable aromatic 5-aminopyrazole product.
Condensation: Nucleophilic addition of 2-chlorophenylhydrazine to the carbonyl group of benzoylacetonitrile.
Dehydration: Elimination of a water molecule to form the corresponding hydrazone.
Cyclization: Intramolecular nucleophilic attack of the NH group of the hydrazine moiety on the carbon of the nitrile group.
Tautomerization: A proton shift results in the formation of the aromatic pyrazole ring with an exocyclic amino group at the C5 position.
Stereochemical Control and Regioselectivity in Synthesis
The synthesis of 1,3,5-trisubstituted pyrazoles from unsymmetrical 1,3-dielectrophiles and substituted hydrazines can potentially lead to the formation of two regioisomers. In the case of the reaction between 2-chlorophenylhydrazine and benzoylacetonitrile, the regioselectivity is determined by which nitrogen atom of the hydrazine attacks the carbonyl group and which attacks the nitrile group during cyclization.
Generally, the reaction of a substituted hydrazine with a β-ketonitrile is highly regioselective. The more nucleophilic terminal nitrogen of the hydrazine preferentially attacks the more electrophilic carbonyl carbon of the β-ketonitrile. The subsequent cyclization then proceeds via the attack of the other nitrogen atom on the nitrile carbon. This sequence of events leads specifically to the formation of the 1,3,5-trisubstituted pyrazole, with the substituent from the hydrazine (the 2-chlorophenyl group) at the N1 position. The alternative isomer, with the 2-chlorophenyl group at the N2 position, is generally not formed in significant amounts under these conditions.
Derivatization Strategies of the this compound Scaffold
The this compound scaffold possesses several reactive sites that can be targeted for further functionalization to explore the structure-activity relationship of its derivatives. The key positions for derivatization are the C4 position of the pyrazole ring and the C5-amino group. Functionalization of the C3-phenyl group is also a possibility, although it is generally more challenging.
Functionalization at Pyrazole Ring Positions (C3, C4, C5-amine)
Functionalization at the C3-Phenyl Ring:
Direct functionalization of the C3-phenyl group through electrophilic aromatic substitution is complicated by the presence of the electron-rich pyrazole ring and the amino group, which can also react. A more viable strategy is the use of modern cross-coupling reactions. For instance, palladium-catalyzed C-H activation could potentially be used to introduce new aryl or alkyl groups at the ortho, meta, or para positions of the C3-phenyl ring, although this would require careful selection of directing groups and reaction conditions to avoid competing reactions at the C4 position of the pyrazole.
Functionalization at the C4 Position:
The C4 position of the pyrazole ring in 5-aminopyrazoles is nucleophilic and susceptible to electrophilic substitution.
Halogenation: A direct and efficient method for the introduction of a halogen atom at the C4 position involves the use of N-halosuccinimides (NXS). For example, reacting 3-aryl-1H-pyrazol-5-amines with N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) in a solvent such as DMSO at room temperature can provide the corresponding 4-halo-5-aminopyrazoles in good yields.
| Reagent | Product |
| N-Bromosuccinimide (NBS) | 4-Bromo-1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine |
| N-Chlorosuccinimide (NCS) | 4-Chloro-1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine |
| N-Iodosuccinimide (NIS) | 4-Iodo-1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine |
Arylation: The C4 position can also be arylated. A laccase-mediated reaction with catechols can introduce an aryl group at the C4 position under mild, enzymatic conditions, avoiding the need for protecting groups on the C5-amine. nih.gov
Functionalization at the C5-Amine Group:
The C5-amino group is a versatile handle for a wide range of chemical transformations, including acylation, alkylation, and arylation.
Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy to introduce a variety of functional groups.
Alkylation: Alkylation of the C5-amino group can be achieved using alkyl halides. However, care must be taken to control the degree of alkylation, as mono- and di-alkylation are both possible.
Arylation: The Buchwald-Hartwig cross-coupling reaction is a powerful tool for the N-arylation of the C5-amino group. osi.lv This palladium-catalyzed reaction allows for the introduction of a wide range of aryl and heteroaryl groups by coupling the aminopyrazole with an aryl halide in the presence of a suitable palladium catalyst, a phosphine (B1218219) ligand, and a base.
| Reaction Type | Reagents | Functional Group Introduced |
| Acylation | R-COCl, Base | Amide (-NHCOR) |
| Alkylation | R-X, Base | Alkylamine (-NHR or -NR₂) |
| N-Arylation (Buchwald-Hartwig) | Ar-X, Pd catalyst, Ligand, Base | Arylamine (-NHAr) |
These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of its chemical space for various applications.
N-Substitution Reactions on the Pyrazole Ring
The pyrazole ring contains two nitrogen atoms: a pyrrole-like nitrogen, which is part of the N-H bond in an unsubstituted pyrazole, and a pyridine-like nitrogen. mdpi.com The presence of the amino group at the 5-position influences the reactivity of these nitrogens. While direct substitution on the N-1 position of this compound is predefined by its structure, general methodologies for N-substitution on the pyrazole core are well-established.
A direct method for preparing N-alkyl and N-aryl pyrazoles from primary amines has been developed, offering a versatile route for introducing a wide array of substituents onto the pyrazole nitrogen. acs.org This protocol uses commercially available starting materials and proceeds under mild conditions, accommodating both aliphatic and aromatic amines. acs.org For a substrate like 3-phenyl-1H-pyrazol-5-amine, this reaction would typically involve the amine, a β-dicarbonyl compound (like 2,4-pentanedione), and an aminating agent to construct the N-substituted pyrazole ring system. acs.org Aromatic amines generally provide higher yields compared to aliphatic amines in these transformations. acs.org
Modifications of the Phenyl and Chlorophenyl Substituents
The chlorine atom on the 2-chlorophenyl ring acts as an electron-withdrawing group, which can increase the polarity and chemical reactivity of the molecule. bibliotekanauki.pl This electronic effect can influence the molecule's ability to interact with other reagents and biological targets. bibliotekanauki.pl Standard aromatic substitution reactions could potentially be applied to either the phenyl or chlorophenyl ring, but selectivity and the influence of the bulky pyrazole moiety would be significant considerations. For instance, electrophilic substitution reactions would likely be directed by the existing substituents, with the chloro group being an ortho-, para-director and the pyrazole ring likely acting as a deactivating group.
Advanced Chemical Reactivity of this compound
The 1H-pyrazol-5-amine core is a versatile platform for advanced chemical transformations, enabling the synthesis of diverse and complex heterocyclic systems.
Halogenation Reactions of 1H-Pyrazol-5-amines
The C-4 position of the 3-aryl-1H-pyrazol-5-amine system is susceptible to direct C-H halogenation. A metal-free protocol has been developed for this transformation using N-halogenosuccinimides (NXS, where X = Cl, Br, I) as inexpensive and safe halogenating agents. beilstein-archives.orgthieme-connect.combeilstein-archives.org The reaction proceeds efficiently at room temperature with dimethyl sulfoxide (B87167) (DMSO) acting as both a catalyst and a solvent, yielding novel 4-halogenated pyrazole derivatives in moderate to excellent yields. beilstein-archives.orgthieme-connect.comresearchgate.net This method is applicable on a gram scale and demonstrates broad substrate scope. thieme-connect.com The resulting 4-halo-pyrazoles are valuable synthons for further functionalization through cross-coupling reactions. thieme-connect.com
| Halogenating Agent (NXS) | Halogen Introduced | Typical Conditions | Reference |
|---|---|---|---|
| N-chlorosuccinimide (NCS) | Chlorine (Cl) | DMSO, Room Temperature | beilstein-archives.org |
| N-bromosuccinimide (NBS) | Bromine (Br) | DMSO, Room Temperature | thieme-connect.com |
| N-iodosuccinimide (NIS) | Iodine (I) | DMSO, Room Temperature | beilstein-archives.org |
Annulation and Ring-Fused Pyrazole Systems from 1H-Pyrazol-5-amines
5-Aminopyrazoles are highly valuable building blocks for the construction of fused heterocyclic systems due to their polyfunctional nature, possessing multiple nucleophilic sites. beilstein-journals.orgnih.gov These sites can react with various bielectrophiles to undergo cyclization and cycloaddition reactions, leading to a plethora of fused pyrazoloazines such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[1,5-a] thieme-connect.comnih.govresearchgate.nettriazines. beilstein-journals.orgnih.govacs.org
For example, an acid-catalyzed reaction between a 5-aminopyrazole and an enaminone can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.orgnih.gov More advanced methods include transition-metal-catalyzed reactions. A Rh(III)-catalyzed C–H activation and cyclization cascade has been developed for the synthesis of pyrazolo[1,5-a]quinazolines from phenyl-1H-pyrazol-5-amine and alkynoates in a [5 + 1] annulation reaction. rsc.org This one-pot procedure features high atom economy and broad functional group tolerance. rsc.org The amino group at the C-5 position and the C-4 position of the pyrazole are often the key reactive sites in these annulation strategies. beilstein-journals.orgnih.gov
| Reactant | Resulting Fused System | Reaction Type | Reference |
|---|---|---|---|
| α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridines | Michael Addition/Cyclization | nih.gov |
| Enaminones | Pyrazolo[3,4-b]pyridines | Condensation/Cyclization | beilstein-journals.org |
| Alkynoates/Alkynamides | Pyrazolo[1,5-a]quinazolines | Rh(III)-catalyzed [5+1] Annulation | rsc.org |
| Isothiocyanates & TMG | Pyrazolo[1,5-a] thieme-connect.comnih.govresearchgate.nettriazines | Visible-light Enhanced [4+2] Annulation | acs.org |
Oxidative Coupling Reactions of 1H-Pyrazol-5-amines
1H-Pyrazol-5-amines can undergo oxidative dehydrogenative coupling reactions to form highly functionalized heteroaromatic azo compounds. nih.govnih.gov These transformations can be selectively controlled by the choice of the catalytic system. One pathway involves a reaction with iodine (I₂) and an oxidant like tert-butyl hydroperoxide (TBHP), which simultaneously installs a C-I bond at the 4-position and forms an N-N bond, leading to iodo-substituted azopyrroles. nih.govacs.org
Alternatively, a copper-catalyzed oxidative coupling process can directly convert pyrazol-5-amines into azopyrroles without the concurrent iodination. nih.govnih.gov These reactions likely proceed through a radical mechanism. nih.gov The resulting azo compounds are valuable for further synthetic applications, such as Sonogashira cross-coupling reactions on the iodo-substituted derivatives. nih.govacs.org This strategy has been successfully applied to pyrazol-5-amines bearing various substituents on the aromatic rings, including chloro and bromo groups, which proceed efficiently to give the desired products in good to excellent yields. nih.gov
| Catalytic System | Product Type | Key Features | Reference |
|---|---|---|---|
| Iodine (I₂) / TBHP | Iodo-substituted Azopyrrole | Simultaneous C-I and N-N bond formation | nih.gov |
| Copper Catalyst | Azopyrrole | Direct N-N bond formation | nih.gov |
Advanced Structural Elucidation and Conformational Analysis
X-ray Crystallographic Analysis of 1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine and Derivatives
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of a molecule in the solid state. By examining the crystal structure of a very close analogue, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, we can infer the likely molecular conformation, intermolecular interactions, and crystal packing of the title compound. nih.gov
The molecular structure of pyrazole (B372694) derivatives is characterized by the relative orientations of the substituent rings with respect to the central pyrazole core. In the analogue 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, the central pyrazole ring is nearly planar. nih.gov The attached phenyl and methoxyphenyl rings are twisted out of this plane, a common feature that minimizes steric hindrance.
The phenyl ring at position 3 is rotated by 29.41 (5)° from the pyrazole ring. nih.gov The substituted phenyl ring at the N1 position—a methoxyphenyl group in this analogue—is rotated by 37.01 (5)°. nih.gov For the title compound, this compound, a similar non-planar conformation is expected. The dihedral angle of the C3-phenyl ring would likely be comparable. However, the ortho-chloro substituent on the N1-phenyl ring would impose significant steric strain, likely resulting in a much larger dihedral angle between the 2-chlorophenyl ring and the pyrazole core compared to the 4-methoxy-substituted analogue.
Table 1: Key Dihedral Angles in the Analogue 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine nih.gov
| Parameter | Value (°) |
|---|---|
| Dihedral angle between pyrazole and C3-phenyl ring | 29.41 (5) |
| Dihedral angle between pyrazole and N1-methoxyphenyl ring | 37.01 (5) |
Intermolecular forces dictate how molecules arrange themselves in a crystal lattice. For aminopyrazoles, hydrogen bonding is a dominant interaction. nih.gov The 5-amino group (NH₂) provides a hydrogen bond donor, while the pyrazole ring's sp²-hybridized nitrogen atom (N2) acts as an acceptor.
Spectroscopic Characterization Beyond Basic Identification
While basic spectroscopy confirms molecular identity, advanced techniques reveal subtle structural details, electronic environments, and vibrational characteristics.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of the molecule by probing its bond vibrations. The spectra of this compound would be dominated by characteristic modes from its constituent parts: the aminopyrazole core and the phenyl rings.
Based on studies of unsubstituted 3(5)-aminopyrazoles, key vibrational modes can be predicted. nih.gov
N-H Vibrations: The amino group (NH₂) is expected to show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. iucr.org N-H bending (scissoring) modes usually appear around 1600-1650 cm⁻¹.
Aromatic C-H Vibrations: The C-H stretching modes of the phenyl and chlorophenyl rings are expected to appear above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, would be found in the 680-900 cm⁻¹ range.
Ring Vibrations: The C=C and C=N stretching vibrations of the pyrazole and phenyl rings typically occur in the 1400-1615 cm⁻¹ region. mdpi.com
C-Cl Vibration: A stretching vibration corresponding to the C-Cl bond of the 2-chlorophenyl group is expected, generally appearing in the 600-800 cm⁻¹ range.
The combination of FT-IR and Raman spectroscopy is particularly powerful due to their different selection rules; vibrations that are strong in IR may be weak in Raman, and vice versa, providing a more complete vibrational profile. spectroscopyonline.com
Table 2: Predicted FT-IR / Raman Vibrational Mode Assignments
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|
| N-H Asymmetric/Symmetric Stretch | 3300 - 3500 | Medium-Strong / Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium / Strong |
| N-H Scissoring | 1600 - 1650 | Strong / Weak |
| Aromatic/Pyrazole C=C, C=N Stretch | 1400 - 1615 | Strong / Strong |
| C-Cl Stretch | 600 - 800 | Strong / Strong |
NMR spectroscopy probes the chemical environment of magnetically active nuclei like ¹H and ¹³C. For this compound, the spectrum would provide key structural information.
¹H NMR: The spectrum would show distinct signals for different types of protons.
NH₂ Protons: A broad singlet for the two amino protons, with a chemical shift that can vary depending on solvent and concentration. In N-sulfonylated aminopyrazole derivatives, this signal appears around δ 6.34 ppm in DMSO-d₆. iucr.org
Pyrazole C4-H Proton: A sharp singlet for the lone proton on the pyrazole ring. In related structures, this proton appears between δ 4.9 and 6.0 ppm. iucr.org
Aromatic Protons: A complex series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the phenyl and 2-chlorophenyl rings. The ortho-substitution pattern of the chlorophenyl ring would lead to a characteristic splitting pattern.
¹³C NMR: The spectrum would show separate signals for each unique carbon atom.
Pyrazole Carbons: The carbons of the pyrazole ring would have distinct chemical shifts. For example, in a related 5-chloro-3-methyl-1-phenyl-1H-pyrazole derivative, the pyrazole C=N and =C-Cl carbons resonate at δ 148.8 and 114.4 ppm, respectively. mdpi.com
Aromatic Carbons: Signals for the phenyl and chlorophenyl carbons would appear in the typical aromatic range of δ 110-150 ppm. The carbon directly attached to the chlorine atom (C-Cl) would be significantly influenced, as would the other carbons of that ring.
Advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for unambiguously assigning the signals and confirming the connectivity between the different rings, which can sometimes be challenging with 1D methods alone. nih.govresearchgate.net
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine |
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole |
High-Resolution Mass Spectrometry for Isotopic Pattern Analysisub.edumdpi.comdistantreader.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the structural elucidation of novel chemical entities, offering highly accurate mass measurements that facilitate the determination of elemental compositions. For halogenated compounds such as this compound, HRMS is particularly powerful due to its ability to resolve and analyze the distinct isotopic patterns generated by naturally occurring isotopes.
The elemental formula for this compound is C₁₅H₁₂ClN₃. The presence of chlorine, with its two stable isotopes, ³⁵Cl (natural abundance ≈ 75.77%) and ³⁷Cl (natural abundance ≈ 24.23%), imparts a highly characteristic signature in the mass spectrum. This signature manifests as a pair of peaks for the molecular ion ([M]⁺) and its isotopologues. The peak corresponding to the molecule containing the lighter ³⁵Cl isotope is referred to as the monoisotopic peak (M), while the peak for the molecule containing the heavier ³⁷Cl isotope is designated as the M+2 peak. The intensity ratio of these M to M+2 peaks is approximately 3:1, a definitive marker for the presence of a single chlorine atom within a molecule. acs.orgyoutube.com
Beyond chlorine, other elements like carbon and nitrogen also contribute to the isotopic cluster. The natural abundance of ¹³C (≈ 1.1%) results in an M+1 peak, whose intensity is proportional to the number of carbon atoms in the molecule. Similarly, the ¹⁵N isotope (≈ 0.37%) contributes, albeit to a lesser extent, to the M+1 peak. HRMS instruments can measure the mass-to-charge ratio (m/z) of these ions with exceptional precision (typically to within 5 ppm), allowing for the differentiation between ions of the same nominal mass but different elemental compositions.
For this compound, the theoretical isotopic distribution can be calculated based on its elemental formula. The analysis of this pattern provides strong evidence to confirm the molecular formula. The expected high-resolution masses for the primary molecular ions are detailed below.
Table 1: Theoretical High-Resolution Mass Data for the Molecular Ion of C₁₅H₁₂ClN₃
| Isotopologue Ion | Description | Theoretical m/z |
| [M]⁺ | (¹²C)₁₅(¹H)₁₂(³⁵Cl)(¹⁴N)₃ | 269.07198 |
| [M+1]⁺ | Primarily contains one ¹³C atom | 270.07533 |
| [M+2]⁺ | Primarily contains one ³⁷Cl atom | 271.06903 |
| [M+3]⁺ | Primarily contains one ¹³C and one ³⁷Cl | 272.07238 |
The relative abundance of each peak in the isotopic cluster is a critical component of the analysis. The theoretical distribution provides a fingerprint that can be compared against experimental data. A close match between the observed and theoretical patterns for both mass accuracy and relative abundance provides unequivocal confirmation of the elemental composition.
Table 2: Predicted Isotopic Distribution and Relative Abundance for C₁₅H₁₂ClN₃
| Ion | Theoretical m/z | Relative Abundance (%) |
| [M]⁺ | 269.07198 | 100.00 |
| [M+1]⁺ | 270.07533 | 17.14 |
| [M+2]⁺ | 271.06903 | 32.00 |
| [M+3]⁺ | 272.07238 | 5.48 |
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Simulation
Molecular Dynamics Simulations for Conformational Landscapes:No studies employing molecular dynamics simulations to explore the conformational landscapes or structural dynamics of this specific pyrazole (B372694) derivative could be located.
While computational studies on other related pyrazole derivatives exist, providing insight into the general application of these theoretical methods mdpi.comtandfonline.com, the strict focus on 1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine as per the instructions cannot be fulfilled without the specific research data.
In Silico Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns of a ligand, such as this compound, within the active site of a target protein.
For the broader class of pyrazole analogs, docking studies have been successfully employed to elucidate their mechanism of action against various biological targets. For instance, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been docked into the crystal structure of cyclin-dependent kinase 2 (CDK2) to determine their binding model as potential anticancer agents. nih.gov Such studies often reveal key interactions, including hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. nih.gov The 1,3-diphenyl-1H-pyrazole core, structurally similar to the title compound, has been noted for its significant contribution to hydrophobic interactions within the ATP-binding pocket of enzymes like MEK. nih.gov
In the context of this compound, a typical docking study would involve preparing the 3D structure of the molecule and docking it into the active site of a relevant macromolecule, such as a protein kinase or cyclooxygenase (COX) enzyme. The results would predict binding energy, which indicates the affinity of the compound for the target, and highlight the specific amino acid residues involved in the interaction.
| Parameter | Illustrative Finding for a Pyrazole Derivative | Significance |
| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) | A key regulator of the cell cycle, often targeted in cancer therapy. |
| Binding Energy | -8.5 kcal/mol | A lower binding energy suggests a more stable ligand-protein complex. |
| Hydrogen Bonds | Forms H-bonds with LEU83, LYS33 | Critical for anchoring the ligand in the active site and ensuring specificity. |
| Hydrophobic Interactions | Phenyl rings interact with VAL18, ALA31, ILE10 | Contribute significantly to the overall binding affinity and stability. |
| Key Interacting Residues | LEU83, LYS33, VAL18, ALA31 | Pinpoints the specific parts of the protein that are essential for binding. |
This table provides illustrative data typical of docking studies on pyrazole derivatives to demonstrate the type of information generated.
Pharmacophore Modeling for Pyrazole-Based Ligand Design
Pharmacophore modeling is a powerful method used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can be used as a 3D query to screen large databases of compounds to find new molecules with potential activity.
For pyrazole-based ligands, pharmacophore models have been developed to understand the structural requirements for various activities, such as anti-inflammatory or antimicrobial effects. These models typically consist of features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. For example, a pharmacophore model developed for cyclooxygenase-2 (COX-2) inhibitors based on a series of triazole derivatives identified two aromatic rings and one hydrogen bond acceptor as key features. nih.gov Given the structural elements of this compound (two phenyl rings, an amine group, and pyrazole nitrogen atoms), it possesses the fundamental features to fit such pharmacophore models.
The development of a pharmacophore model for this class of compounds would involve:
Training Set Selection: A group of pyrazole derivatives with known biological activity is chosen.
Feature Identification: Common chemical features (e.g., aromatic rings, H-bond donors/acceptors) are identified.
Model Generation: A 3D arrangement of these features that is common to the most active molecules is generated.
Validation: The model's ability to distinguish between active and inactive molecules is tested.
| Pharmacophoric Feature | Potential Role in this compound |
| Aromatic Ring (Phenyl) | Can engage in π-π stacking or hydrophobic interactions with aromatic residues in the target's active site. |
| Aromatic Ring (Chlorophenyl) | Similar to the phenyl ring, with the chloro- group potentially forming halogen bonds or altering electronic properties. |
| Hydrogen Bond Donor (Amine group) | Can form crucial hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) on the protein backbone or side chains. |
| Hydrogen Bond Acceptor (Pyrazole Nitrogens) | Can accept hydrogen bonds from donor groups (e.g., amine or hydroxyl groups) in the active site. |
| Hydrophobic Feature | The overall scaffold is largely hydrophobic, facilitating entry into buried active sites. |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. By establishing this correlation, QSAR models can be used to predict the activity of new, unsynthesized compounds.
Development of Statistical Models for In Vitro Activity Prediction
QSAR studies on pyrazole derivatives have successfully led to the development of predictive statistical models for various in vitro activities, including anticancer and enzyme inhibitory effects. nih.govresearchgate.net These models are typically built using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS).
The process involves calculating a set of molecular descriptors for a series of pyrazole compounds and then using statistical methods to correlate these descriptors with their measured biological activity (e.g., IC50 or pIC50 values). The robustness and predictive power of the resulting models are rigorously evaluated using internal and external validation techniques. Key statistical parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and external validation R² are used to assess the model's quality. nih.gov For instance, 2D-QSAR models for pyrazole derivatives against various cancer cell lines have been developed with high correlation coefficients, demonstrating their predictive capability. nih.govresearchgate.net
| Model Type | Statistical Method | Key Validation Parameters | Typical Application for Pyrazoles |
| 2D-QSAR | Multiple Linear Regression (MLR) | R² > 0.6, Q² > 0.5 | Predicting anticancer activity against specific cell lines. nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Partial Least Squares (PLS) | R² > 0.8, Q² > 0.5 | Elucidating the influence of steric and electrostatic fields on kinase inhibition. nih.gov |
| Genetic Algorithm (GA-MLR) | Genetic Algorithm with MLR | High statistical reliability | Modeling acetylcholinesterase inhibition for Alzheimer's disease research. shd-pub.org.rs |
Exploration of Descriptors Influencing Biological Interaction
The core of any QSAR model is the set of molecular descriptors used. These numerical values represent different aspects of a molecule's structure and properties. For pyrazole derivatives, various classes of descriptors have been found to be influential in determining their biological activity. researchgate.net
Electronic Descriptors: These describe the electronic properties of the molecule, such as net charges on atoms and dipole moment. They are crucial for electrostatic interactions with the biological target.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area. They are important for ensuring a good fit within the binding pocket of a receptor.
Hydrophobic Descriptors: These quantify the molecule's hydrophobicity (e.g., LogP, the octanol-water partition coefficient), which influences how the molecule is absorbed, distributed, and how it interacts with hydrophobic pockets in the target protein.
In QSAR models for pyrazole analogs, descriptors such as molecular volume and the number of multiple bonds have been shown to be significant. shd-pub.org.rs The presence or absence of specific atom-centered fragments also plays a critical role, highlighting the importance of particular functional groups for activity. shd-pub.org.rs By analyzing which descriptors are most important in the QSAR equation, researchers can gain valuable insights into the structure-activity relationship and rationally design new compounds, like derivatives of this compound, with improved therapeutic potential.
Mechanistic Investigations of Biological Interactions in Vitro and Biochemical Focus
Enzyme Inhibition Studies In Vitro
Comprehensive screening of 1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine against a range of specific enzyme targets has not been extensively reported. While the broader class of pyrazole-containing compounds has been investigated for various enzymatic inhibitory activities, data focusing solely on this specific molecule is limited.
Inhibition of Specific Enzyme Targets
A review of published research indicates a lack of specific data regarding the direct inhibitory effects of this compound on the following enzyme targets:
Epidermal Growth Factor Receptor (EGFR)
Beta-ketoacyl-acyl carrier protein synthase III (FabH)
Cyclooxygenase-1 and Cyclooxygenase-2 (COX-1/2)
Acetylcholinesterase (AChE)
Butyrylcholinesterase (BChE)
Carbonic Anhydrase (CA)
Although various derivatives and analogues of pyrazole (B372694) have demonstrated activity against these enzymes, specific inhibitory constants for this compound are not available in the reviewed literature. semanticscholar.orgnih.govresearchgate.netnih.govnih.gov
Kinetic Characterization of Enzyme Inhibition
Consistent with the lack of data on direct enzyme inhibition, specific kinetic values such as IC50 (half-maximal inhibitory concentration) for this compound against the aforementioned enzyme targets are not documented in the scientific literature.
| Enzyme Target | Inhibition Data Available for this compound | IC50 Data Available |
|---|---|---|
| EGFR | Not Reported | Not Reported |
| FabH | Not Reported | Not Reported |
| COX-1/2 | Not Reported | Not Reported |
| Acetylcholinesterase | Not Reported | Not Reported |
| Butyrylcholinesterase | Not Reported | Not Reported |
| Carbonic Anhydrase | Not Reported | Not Reported |
Receptor Binding and Modulation Assays In Vitro
The primary area of investigation for this compound has been its role as a foundational structure for compounds targeting G-protein coupled receptors, most notably the Metabotropic Glutamate-5 Receptor.
Interaction with Specific Receptors
Metabotropic Glutamate-5 Receptor (mGluR5): this compound is a key intermediate in the synthesis of positive allosteric modulators (PAMs) of the mGluR5. nih.gov Research has highlighted that the inclusion of a chloro-substitution at the ortho-position (position 2) of the 1-phenyl ring increases the binding affinity of its derivatives for the mGluR5 receptor. nih.gov This structural feature makes the parent compound, this compound, a valuable starting material for developing potent and selective mGluR5 modulators. nih.gov
Neuropeptide Y5 Receptor (NPY5): There is no available scientific literature detailing any direct binding or modulation assays of this compound with the NPY5 receptor.
Allosteric Modulation Mechanisms
Derivatives of this compound function as positive allosteric modulators of the mGluR5. nih.gov This mechanism does not involve direct activation of the receptor at the glutamate (B1630785) binding site. Instead, these compounds bind to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that enhances its response to the endogenous neurotransmitter, glutamate. nih.gov The activation of mGluR5 stimulates phospholipase C, leading to phosphoinositide hydrolysis and a subsequent increase in intracellular calcium concentrations. nih.gov
| Receptor Target | Interaction Type | Key Findings |
|---|---|---|
| Metabotropic Glutamate-5 Receptor (mGluR5) | Scaffold for Positive Allosteric Modulators (PAMs) | The 2-chloro substitution on the phenyl ring enhances binding affinity of its derivatives. nih.gov |
| NPY5 Receptor | Not Reported | No interaction data available. |
Cellular Assays for Biological Response Mechanisms In Vitro
Specific studies detailing the effects of this compound in cellular assays to elucidate its biological response mechanisms are not prominently featured in the reviewed literature. While numerous pyrazole derivatives have been evaluated in various cell-based assays for activities such as anti-proliferative or anti-inflammatory effects, the data for this specific, un-derivatized compound is not available. nih.gov Therefore, its direct impact on cellular pathways, cell viability, or other biological responses in vitro remains uncharacterized.
Modulation of Cellular Proliferation and Viability in Cultured Cell Lines (e.g., HepG-2, PC-3, HCT-116, A549)
Substituted pyrazole compounds have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. The efficacy of these compounds is often dependent on the specific cell line and the substitution pattern on the pyrazole scaffold. For instance, studies on various pyrimidine (B1678525) derivatives, which share heterocyclic structural motifs with pyrazoles, have shown potent activity against cell lines such as HepG-2 (liver), PC-3 (prostate), HCT-116 (colon), and A549 (lung). ekb.eg
One study found that certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives exhibited significant antitumor efficacy against HCT-116 and PC-3 cells. ekb.eg Similarly, other research has highlighted pyrazole-based Schiff bases showing high cytotoxic activity against the A549 cell line. mdpi.com For example, compounds designated as 5d, 5e, and 7a had IC₅₀ values of 48.61 ± 0.14 µM, 47.74 ± 0.20 µM, and 49.40 ± 0.18 µM, respectively, against A549 cells. mdpi.com The antiproliferative effects of related compounds on HCT-116 cells have also been documented, with some derivatives showing higher activity than the standard drug doxorubicin. ekb.eg
Table 1: Cytotoxic Activity of Selected Pyrazole-Related Derivatives Against Various Cancer Cell Lines
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Pyrazole-based Schiff base 5d | A549 | 48.61 ± 0.14 | mdpi.com |
| Pyrazole-based Schiff base 5e | A549 | 47.74 ± 0.20 | mdpi.com |
| Pyrazole-based Schiff base 7a | A549 | 49.40 ± 0.18 | mdpi.com |
| Pyrazole-based Schiff base 5e | Caco-2 | 40.99 ± 0.20 | mdpi.com |
| Pyrazole-based Schiff base 7a | Caco-2 | 42.42 ± 0.18 | mdpi.com |
| Pyrido[2,3-d]pyrimidine Derivative 39 | HepG-2 | 0.3 | ekb.eg |
| Pyrido[2,3-d]pyrimidine Derivative 39 | PC-3 | 6.6 | ekb.eg |
This table is interactive. You can sort and filter the data.
Induction of Specific Cellular Processes (e.g., Apoptosis, Cell Cycle Arrest)
A primary mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Studies have shown that certain pyrazole compounds can trigger apoptosis through both intrinsic and extrinsic pathways. nih.govresearchgate.net For example, treatment of human acute leukemia cell lines with a pyrazoline derivative led to the activation of caspase-3, DNA fragmentation, and a loss of mitochondrial membrane potential, all hallmarks of apoptosis. researchgate.net
In triple-negative breast cancer cells (MDA-MB-468), a series of pyrazole derivatives induced dose- and time-dependent cell toxicity. nih.gov The most active compound, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f), provoked apoptosis accompanied by an elevated level of Reactive Oxygen Species (ROS) and increased caspase 3 activity. nih.gov
In addition to apoptosis, cell cycle arrest is another key process initiated by pyrazole compounds. A novel pyrazole acetal (B89532) of andrographolide (B1667393) was found to cause cell cycle arrest in the S phase in MDA-MB-231 breast cancer cells. mdpi.com Similarly, other pyrazoline derivatives have been shown to induce cell cycle arrest at the G2/M phase in K562 and Jurkat leukemia cells. researchgate.net This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. researchgate.netmdpi.com
Investigation of Intracellular Signaling Pathways
The anticancer activities of pyrazole derivatives are linked to their ability to modulate specific intracellular signaling pathways. Research indicates that these compounds can interact with and inhibit key enzymes and proteins involved in tumor growth and survival.
Some pyrazole derivatives have been evaluated for their ability to inhibit vascular endothelial growth factor receptor (VEGFR2) and fibroblast growth factor receptor (FGFR1), which are crucial for angiogenesis. Other studies have identified tubulin polymerization as a target. mdpi.com One novel pyrazole, PTA-1, was found to disrupt microtubule organization and inhibit tubulin polymerization, a mechanism similar to that of established anticancer drugs. mdpi.com Furthermore, gene expression analysis revealed that this compound altered the expression of hundreds of genes, indicating a broad impact on cellular function. mdpi.com The intrinsic apoptosis pathway is also a target, with some pyrazolines causing an inversion of the Bax/Bcl-2 expression ratio, leading to mitochondrial damage and cell death. researchgate.net
Structure-Activity Relationship (SAR) Studies for Biological Interactions
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For pyrazole derivatives, these studies provide a framework for designing more potent and selective therapeutic agents. researchgate.net
Elucidation of Key Structural Elements for In Vitro Activity
SAR studies have identified several key structural features of the pyrazole scaffold that are essential for its biological activity. The pyrazole ring itself is a core pharmacophore. researchgate.net The nature and position of substituents on this ring and on the attached phenyl groups significantly modulate the compound's efficacy. researchgate.net
For instance, in a series of 4-arylazo-3,5-diamino-1H-pyrazoles, the substitution pattern on the phenyl ring was critical for anti-biofilm activity. nih.gov The phenylamino (B1219803) group at position 3 of the pyrazole ring can act as a hydrogen bond donor and occupy a small hydrophobic pocket in target enzymes like CDK2. nih.gov The presence of specific groups, such as a 3-(4-fluoro)phenyl group, was found to be particularly effective in pyrazolo[1,5-a]pyrimidin-7-amine (B181362) analogues designed as antimycobacterial agents. mdpi.com
Impact of Substituent Electronic and Steric Properties on Biological Performance
The electronic properties (electron-donating or electron-withdrawing) and steric properties (size and shape) of substituents have a profound impact on the biological performance of pyrazole derivatives. researchgate.net
Electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) or a trifluoromethyl group, can significantly influence activity. researchgate.netnih.gov In one study, the presence of a chlorine group at the C-4 position of the pyrazole ring or on an attached phenyl ring was found to be favorable for antileishmanial effects. nih.gov The position of a substituent is also critical; a fluorine atom at the ortho position of the phenyl ring resulted in higher activity compared to the meta or para positions in a series of anti-biofilm agents. nih.gov
Steric factors also play a crucial role. In a series of Mycobacterium tuberculosis inhibitors, longer or branched-chain alkoxy substitutions led to optimal activity. nih.gov Conversely, in another series of meprin inhibitors, introducing bulky residues like a benzyl (B1604629) group decreased inhibitory activity, while a more compact cyclopentyl moiety maintained high activity. nih.gov These findings highlight that the size and conformation of the molecule must allow for a proper fit within the binding site of the biological target. researchgate.net
Rational Design Principles Derived from SAR for Enhanced Biological Interactions
The insights gained from SAR studies enable the rational design of new pyrazole derivatives with enhanced biological properties. nih.gov By understanding which structural modifications lead to improved activity and selectivity, medicinal chemists can fine-tune molecules for specific therapeutic targets.
Key design principles for pyrazole derivatives include:
Scaffold Hopping and Rigidification: Using the pyrazole core to create a more rigid structure can improve binding affinity to target proteins. nih.gov
Targeted Substitutions: Introducing specific substituents to exploit interactions within the target's binding pocket is a common strategy. For example, adding acidic moieties can create interactions with arginine residues in the active site of meprin β. nih.gov
Combinatorial Chemistry and Computational Modeling: Integrating computational tools like molecular docking and deep learning with synthetic chemistry allows for the rapid design and evaluation of large libraries of pyrazole derivatives to identify promising candidates. nih.gov
By applying these principles, researchers can systematically optimize the pyrazole scaffold to develop novel compounds with superior potency, selectivity, and drug-like properties for various therapeutic applications.
Potential Applications in Chemical Sciences Excluding Clinical Context
Role as Ligands in Catalytic Systems
The nitrogen atoms of the pyrazole (B372694) ring, along with the exocyclic amine group, make 1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine a promising candidate as a ligand in coordination chemistry and catalysis. Pyrazole-based ligands are known to form stable complexes with various transition metals, which can then act as efficient catalysts for a range of organic transformations.
The catalytic utility of pyrazole-containing ligands is particularly evident in palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. For instance, palladium complexes bearing pyrazole-tethered phosphine (B1218219) ligands have demonstrated high efficiency in Suzuki-Miyaura coupling reactions between aryl halides and phenylboronic acids. umich.edu Similarly, pyridylpyrazole ligands have been successfully employed in palladium-catalyzed Heck reactions. acs.org
Given these precedents, it is conceivable that this compound could act as a ligand for palladium, facilitating important C-C and C-N bond-forming reactions. The amine group and the pyrazole nitrogens can coordinate to the metal center, influencing its electronic properties and steric environment, which in turn dictates the catalytic activity and selectivity. The performance of such a catalytic system would depend on the specific reaction conditions.
To illustrate the potential catalytic applications, the following table presents data from studies on related pyrazole-based ligands in palladium-catalyzed cross-coupling reactions.
Table 1: Performance of Pyrazole-Based Ligands in Palladium-Catalyzed Cross-Coupling Reactions
| Catalyst System | Reaction Type | Substrates | Yield (%) | Reference |
|---|---|---|---|---|
| Pd₂(dba)₃ / Pyrazole-phosphine ligand | Suzuki Coupling | 4-bromotoluene + Phenylboronic acid | 82 | umich.edu |
| Pd(OAc)₂ / Pyrazole-phosphine ligand | Suzuki Coupling | 4-bromotoluene + Phenylboronic acid | 74 | umich.edu |
| [PdCl₂(pyridylpyrazole)] | Heck Reaction | Phenyl iodide + tert-butyl acrylate | High | acs.org |
While direct experimental data for this compound is not available, the data for analogous systems strongly suggests its potential as a valuable ligand in homogeneous catalysis.
Exploration of Non-Linear Optical (NLO) Properties
Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including optical data storage and signal processing. mdpi.com The NLO response of a molecule is often associated with intramolecular charge transfer between an electron donor and an electron acceptor group connected by a π-conjugated system. ipme.ru
The structure of this compound, featuring an electron-donating amine group and a π-conjugated pyrazole-phenyl system, suggests that it could exhibit NLO properties. The phenyl and chlorophenyl groups can also modulate the electronic properties of the molecule. Theoretical and experimental studies on donor-acceptor substituted pyrazole derivatives have shown that they can possess significant quadratic hyperpolarizabilities (β), a measure of the second-order NLO response. ibm.comacs.org
Computational methods, such as Density Functional Theory (DFT), are often employed to predict the NLO properties of new molecules. wum.edu.pk For a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, the third-order nonlinear optical susceptibility (χ⁽³⁾) and the second-order hyperpolarizability (γ) were found to be in the order of 10⁻⁶ esu and 10⁻²⁶ esu, respectively, indicating their potential as NLO materials. researchgate.net
The following table summarizes the calculated NLO properties for some donor-acceptor substituted pyrazole derivatives, providing a basis for the potential NLO activity of this compound.
Table 2: Calculated Non-Linear Optical Properties of Substituted Pyrazole Derivatives
| Compound | Dipole Moment (μ) | Polarizability (α) | First Hyperpolarizability (β) | Computational Method | Reference |
|---|---|---|---|---|---|
| Pyranopyrazole derivatives | Varies | Varies | Significant values reported | DFT/B3LYP/6-31++G(d,p) | wum.edu.pk |
These findings for related compounds suggest that this compound warrants investigation for its NLO properties, which could be tailored by further functionalization.
Development in Material Sciences
Pyrazole derivatives are recognized for their utility in the development of advanced materials, including polymers and supramolecular assemblies. nih.gov The ability of the pyrazole ring to participate in hydrogen bonding and π-π stacking interactions makes it a valuable building block for creating materials with specific thermal, optical, and mechanical properties.
The amine functionality in this compound provides a reactive site for polymerization. For example, it could be incorporated into polyamides or polyureas, potentially imparting desirable characteristics to the resulting polymers. ias.ac.in Pyrazole-containing polymers have been investigated for their thermal stability and optical properties. For instance, a blend of a pyrazole-derived polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate), with poly(methyl methacrylate) was found to be stable up to 275.4 °C. researchgate.net
Furthermore, pyrazole-based microporous organic polymers (MOPs) have been developed for applications such as CO₂ capture and heterogeneous catalysis. acs.orgacs.org The nitrogen-rich structure of the pyrazole unit can enhance gas adsorption and provide sites for anchoring metal nanoparticles. acs.org
The properties of some pyrazole-based polymers are summarized in the table below, indicating the potential for developing novel materials based on this compound.
Table 3: Properties of Pyrazole-Containing Polymers
| Polymer Type | Monomer | Thermal Stability (Decomposition Temp.) | Key Finding | Reference |
|---|---|---|---|---|
| Blend Polymer | Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) | Stable up to 275.4 °C | Transparent with an optical band gap of 3.737 eV | researchgate.net |
| Polyamides | Pyrazole-containing monomers | Homopolymer stable up to 230 °C | High thermal stability and potential for sensing applications | ias.ac.in |
| Microporous Organic Polymer | 3,5-diphenyl-1H-pyrazole | Gradual decomposition above 350 °C | Good CO₂ capturing capacity | acs.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield?
- Methodology : The compound is typically synthesized via multi-step condensation reactions. A common approach involves:
Core template assembly : Starting with substituted phenyl precursors, such as 5-phenyl-1-pentanol, to build the pyrazole backbone through cyclocondensation .
Substituent introduction : Chlorophenyl and phenyl groups are introduced via nucleophilic substitution or Suzuki-Miyaura coupling.
Amine functionalization : The 5-amine group is stabilized using protecting groups (e.g., Boc) during synthesis to prevent side reactions .
- Optimization : Yield improvements (70–85%) are achieved by controlling temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst systems (e.g., Pd/C for cross-coupling) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Techniques :
- NMR : NMR shows distinct peaks for aromatic protons (δ 7.2–8.1 ppm) and the pyrazole NH (δ 5.1–5.5 ppm). NMR confirms aromatic carbons (110–150 ppm) and the pyrazole ring (145–160 ppm) .
- IR : Strong absorption bands for N-H stretch (~3400 cm) and C-Cl stretch (~750 cm) .
- X-ray crystallography : Resolves dihedral angles between chlorophenyl and phenyl substituents (e.g., 2.3° deviation from planarity in analogs) .
Q. What are the known biological activities of structurally similar pyrazole derivatives, and how might they inform pharmacological studies?
- Analog Activities :
- Antimicrobial : Pyrazoles with 4-chlorophenyl groups show MIC values of 2–8 µg/mL against S. aureus .
- Anticancer : Derivatives with trifluoromethyl substituents inhibit kinase pathways (IC ~50 nM) .
Advanced Research Questions
Q. How can computational methods aid in predicting reactivity and optimizing synthesis pathways?
- Approach :
Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict feasible pathways for cyclization or cross-coupling .
Condition Screening : Machine learning analyzes experimental datasets to recommend optimal solvents/catalysts (e.g., THF/Pd(OAc) for Suzuki reactions) .
- Case Study : ICReDD’s workflow reduced reaction development time by 40% for analogous pyrazoles by integrating computational and experimental feedback .
Q. When encountering NMR data discrepancies between batches, what strategies resolve structural inconsistencies?
- Diagnostic Steps :
Crystallographic Validation : Compare experimental NMR with X-ray-derived structures to identify tautomeric or conformational variations (e.g., amine positional isomerism) .
Dynamic NMR : Use variable-temperature NMR to detect rotamers or slow-exchange processes affecting peak splitting .
- Example : In 1-(4-chlorophenyl) analogs, crystallography confirmed that NH tautomerism caused batch-dependent shifts .
Q. Which substituent positions are most amenable to modification for enhanced bioactivity without destabilizing the core structure?
- Design Principles :
- Position 1 (2-chlorophenyl) : Tolerates electron-withdrawing groups (e.g., -CF) for improved metabolic stability .
- Position 3 (phenyl) : Bulkier substituents (e.g., 4-methoxyphenyl) enhance hydrophobic interactions in target binding .
- Stability Tests : Accelerated degradation studies (40°C/75% RH) show ≤5% decomposition over 4 weeks for methyl or fluoro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
